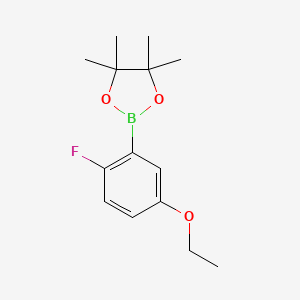
5-Ethoxy-2-Fluorphenylboronsäure-Pinacolester
Übersicht
Beschreibung
5-Ethoxy-2-fluorophenylboronic acid pinacol ester is a chemical compound with the molecular formula C14H20BFO3 and a molecular weight of 266.12 . It is a solid substance that is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Its InChI code is 1S/C14H20BFO3/c1-6-17-10-7-8-12(16)11(9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 266.12 g/mol . The storage temperature is between 2-8°C .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -verabreichung
Boronsäuren und deren Ester, einschließlich „5-Ethoxy-2-Fluorphenylboronsäure-Pinacolester“, werden als vielversprechende Verbindungen für die Entwicklung neuer Medikamente und Medikamentenverabreichungssysteme angesehen . Sie eignen sich besonders gut für die Neutronen-Einfangtherapie .
Hydrolysestudien
Die Hydrolyse von Phenylboronsäure-Pinacolestern, einschließlich „this compound“, ist ein wichtiger Forschungsbereich . Die Kinetik dieser Reaktion hängt von den Substituenten im aromatischen Ring ab, und der pH-Wert beeinflusst die Reaktionsgeschwindigkeit stark .
Synthese von Profluoreszenten Sonden
Phenylboronsäure-Pinacolester können als Ausgangsmaterialien zur Herstellung von profluoreszenten Sonden verwendet werden, die für den Nachweis von H2O2 und Fe- oder Cu-Ionen in lebenden Zellen geeignet sind .
Synthese von Molekularen Spin-Schaltern und Elektronentransfer-Dyaden
Boronsäure-Pinacolester-abgeleiteter Nickel-Porphyrin, der aus Phenylboronsäure-Pinacolestern synthetisiert werden kann, wird zur Synthese von molekularen Spin-Schaltern und Elektronentransfer-Dyaden verwendet .
Synthese von Indolo-fusionierten Heterocyclischen Inhibitoren
Phenylboronsäure-Pinacolester können an der Synthese von indolo-fusionierten heterocyclischen Inhibitoren des Polymerase-Enzyms der Hepatitis C beteiligt sein .
Untersuchungen von Pi-Wechselwirkungen und Elektronenstruktur
Phenylboronsäure-Pinacolester können in Studien zu Pi-Wechselwirkungen, Elektronenstruktur und transienter UV-Absorption von Subphthalocyanin-Borat-verbrückten Ferrocen-Fulleren-Konjugaten verwendet werden .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester is the carbon-carbon bond formation in organic compounds . This compound is used as a reagent in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group. In the transmetalation step, the 5-Ethoxy-2-fluorophenylboronic acid pinacol ester, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 5-Ethoxy-2-fluorophenylboronic acid pinacol ester. This reaction enables the formation of complex organic compounds by connecting chemically differentiated fragments . The downstream effects include the synthesis of various organic compounds with diverse structures and functionalities.
Pharmacokinetics
It’s important to note that the compound’s stability and solubility can be influenced by the presence of certain substances such as kf/tartaric acid .
Result of Action
The result of the action of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of a wide range of complex organic compounds, contributing to advancements in organic chemistry and pharmaceutical research.
Action Environment
The action of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH level can significantly affect the rate of the Suzuki–Miyaura coupling reaction . Additionally, the compound’s stability and solubility can be influenced by the presence of certain substances .
Biochemische Analyse
Biochemical Properties
5-Ethoxy-2-fluorophenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups . This property allows it to interact with enzymes, proteins, and other biomolecules that have such functional groups. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, 5-Ethoxy-2-fluorophenylboronic acid pinacol ester can form reversible covalent bonds with serine and threonine residues in proteins, influencing their function and stability .
Cellular Effects
The effects of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester on various cell types and cellular processes are profound. It can modulate cell signaling pathways by interacting with key signaling molecules, thereby altering gene expression and cellular metabolism . For example, the compound has been shown to inhibit the activity of kinases, which are crucial for cell signaling and regulation . This inhibition can lead to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 5-Ethoxy-2-fluorophenylboronic acid pinacol ester can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and consumption .
Molecular Mechanism
At the molecular level, 5-Ethoxy-2-fluorophenylboronic acid pinacol ester exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with hydroxyl-containing biomolecules . This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the compound can act as a competitive inhibitor for substrates that bind to the same site on the enzyme . These interactions can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester in laboratory settings are critical for its effectiveness in biochemical experiments. The compound is relatively stable at room temperature but can undergo hydrolysis under acidic or basic conditions . Over time, this hydrolysis can lead to the formation of phenylboronic acid and pinacol, which may have different biochemical properties . Long-term studies have shown that the compound can maintain its activity for several weeks when stored under appropriate conditions . Its effects on cellular function may diminish over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as oxidative stress, inflammation, and cell death . These toxic effects are likely due to the compound’s ability to form covalent bonds with essential biomolecules, disrupting their normal function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
5-Ethoxy-2-fluorophenylboronic acid pinacol ester is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can inhibit the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels . Additionally, it can affect the activity of enzymes involved in lipid metabolism, influencing the synthesis and degradation of fatty acids . These interactions can have significant effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation . The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester is crucial for its activity and function . The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins . Additionally, the compound can be targeted to the mitochondria, where it can influence energy production and metabolic processes . The subcellular localization of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester can significantly impact its biochemical effects and overall cellular function .
Eigenschaften
IUPAC Name |
2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-6-17-10-7-8-12(16)11(9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILTUOMFSGYGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158179 | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121512-83-0 | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



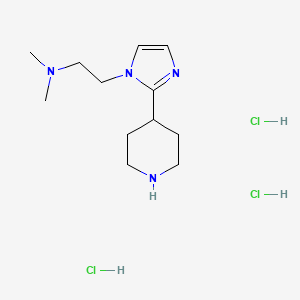
![{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1458329.png)
![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1458330.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B1458331.png)
![6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1458332.png)
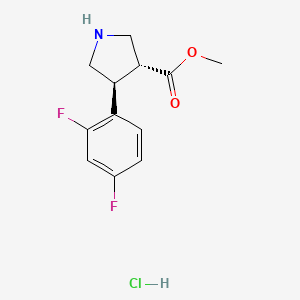
![3-(3-chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1458335.png)
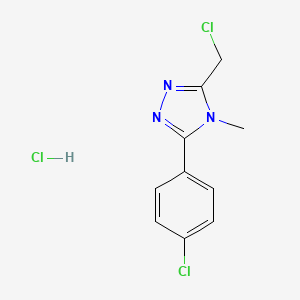
![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1458339.png)
![(E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B1458340.png)
![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/structure/B1458341.png)
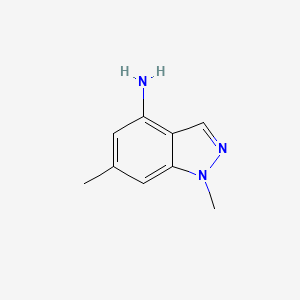
![{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B1458343.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B1458346.png)